molecular formula C12H7BrN2 B13940307 2-(5-Bromo-3-pyridinyl)-benzonitrile

2-(5-Bromo-3-pyridinyl)-benzonitrile

Cat. No.: B13940307
M. Wt: 259.10 g/mol
InChI Key: WBVBALOLTSANKJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-pyridinyl)-benzonitrile is an organic compound that features a brominated pyridine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-pyridinyl)-benzonitrile typically involves the bromination of a pyridine derivative followed by a coupling reaction with a benzonitrile derivative. One common method involves the use of 5-bromo-2-pyridinecarbonitrile as a starting material . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-pyridinyl)-benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-pyridinyl)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved can vary based on the specific compound it is incorporated into and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-3-pyridinyl)-benzonitrile is unique due to its specific combination of a brominated pyridine ring and a benzonitrile moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C12H7BrN2

Molecular Weight

259.10 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)benzonitrile

InChI

InChI=1S/C12H7BrN2/c13-11-5-10(7-15-8-11)12-4-2-1-3-9(12)6-14/h1-5,7-8H

InChI Key

WBVBALOLTSANKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CN=C2)Br

Origin of Product

United States

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